![molecular formula C19H28N4O5S B2970946 4-(二丁基磺酰氨基)-N-[5-(甲氧基甲基)-1,3,4-恶二唑-2-基]苯甲酰胺 CAS No. 850936-09-3](/img/structure/B2970946.png)

4-(二丁基磺酰氨基)-N-[5-(甲氧基甲基)-1,3,4-恶二唑-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

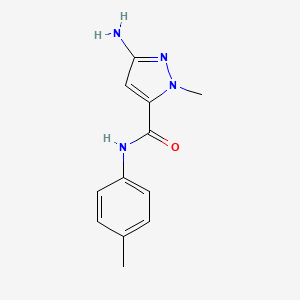

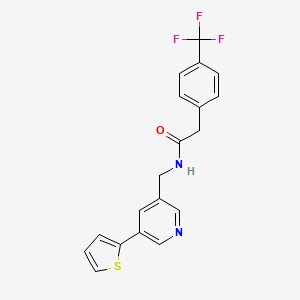

The compound “4-(dibutylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a sulfamoyl group (-SO2NH2), and an oxadiazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amide group could be introduced through a reaction with a carboxylic acid or its derivative . The sulfamoyl group could be introduced through a reaction with a sulfonyl chloride . The oxadiazole ring could be formed through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the amide, sulfamoyl, and oxadiazole functional groups. The amide group consists of a carbonyl group (C=O) directly bonded to a nitrogen atom . The sulfamoyl group consists of a sulfur atom bonded to two oxygen atoms and one nitrogen atom . The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups it contains. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine . The sulfamoyl group could react with bases to form sulfonamides . The oxadiazole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and sulfamoyl groups could increase its solubility in water . The presence of the aromatic oxadiazole ring could increase its stability .科学研究应用

线虫杀灭活性:含有 1,3,4-噻二唑酰胺基团的新型 1,2,4-恶二唑衍生物已显示出有希望的线虫杀灭活性,表明在控制线虫害虫方面具有潜在的农业应用(Liu 等人,2022)。

抗癌评价:对 1,3,4-恶二唑衍生物的研究也探索了它们在抗癌治疗中的应用。例如,由相应腙合成的化合物对各种癌细胞系表现出中等的活性(Salahuddin 等人,2014)。

抗糖尿病筛选:N-取代-6-甲基-4-{4-[5-(4-硝基苯基)-1,3,4-恶二唑-2-基]甲氧基苯基}-2-氧代-1,2,3,4-四氢嘧啶-5-甲酰胺的合成揭示了具有体外抗糖尿病活性的化合物,表明在糖尿病管理中具有潜在的治疗应用(Lalpara 等人,2021)。

抗菌活性:一些新合成的 1,2,4-三唑衍生物对测试微生物表现出良好或中等的抗菌活性,突出了它们在开发新抗菌剂方面的潜力(Bektaş 等人,2007)。

选择性组蛋白脱乙酰酶抑制剂:对 5-芳基吲哚基取代的异羟肟酸的研究已识别出对组蛋白脱乙酰酶 6 具有有效抑制选择性的化合物,为治疗阿尔茨海默病提供了有希望的方法(Lee 等人,2018)。

作用机制

Target of Action

The primary target of 4-(dibutylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide is the bacterial cell division protein FtsZ . FtsZ is a protein essential for bacterial cell division and is a promising target for the development of new antibacterial agents .

Mode of Action

The compound interacts with FtsZ, inhibiting its function and thereby preventing bacterial cell division . This interaction disrupts the formation of the Z-ring, a structure formed by FtsZ at the site of cell division, leading to the inhibition of bacterial growth .

Biochemical Pathways

The compound affects the bacterial cell division pathway by targeting FtsZ . The inhibition of FtsZ disrupts the formation of the Z-ring, which is crucial for bacterial cytokinesis . This disruption prevents the bacteria from dividing and growing.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. By targeting and inhibiting FtsZ, the compound prevents bacterial cell division, thereby stopping the proliferation of the bacteria .

安全和危害

未来方向

属性

IUPAC Name |

4-(dibutylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O5S/c1-4-6-12-23(13-7-5-2)29(25,26)16-10-8-15(9-11-16)18(24)20-19-22-21-17(28-19)14-27-3/h8-11H,4-7,12-14H2,1-3H3,(H,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEULINJLJVWPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-Methoxyphenyl)-2-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2970868.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-2-yl)propanoic acid](/img/structure/B2970871.png)

![7-Fluoro-4-(naphthalen-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2970877.png)

![6-Methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2970882.png)

![7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B2970883.png)

![Methyl (E)-4-[(2-cyclohexyl-1-pyrimidin-2-ylethyl)amino]-4-oxobut-2-enoate](/img/structure/B2970884.png)